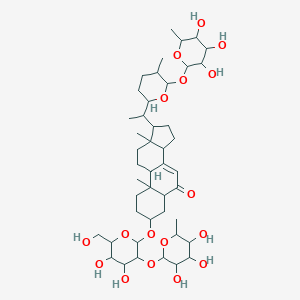
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist, and has gained popularity in recent years due to its unique effects and potential therapeutic applications.
Mechanism of Action
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine is believed to act primarily by increasing the levels of serotonin in the brain, which can lead to changes in mood, perception, and cognition. It may also affect other neurotransmitters, such as dopamine and norepinephrine, which are involved in regulating motivation, reward, and arousal.
Biochemical and Physiological Effects:
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine has been shown to produce a range of effects on the body and brain, including changes in mood, perception, and thought processes. It can cause visual and auditory hallucinations, altered sense of time and space, and changes in emotional and cognitive processing. It may also produce physical effects, such as increased heart rate and blood pressure, dilated pupils, and muscle tension.
Advantages and Limitations for Lab Experiments
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine has several advantages as a research tool, including its ability to selectively bind to serotonin receptors and produce specific effects on mood and cognition. However, it also has several limitations, including its potential for abuse and the lack of standardized dosing protocols. Additionally, there is limited research on the long-term effects of N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine use, which may limit its potential as a therapeutic agent.
Future Directions
There are several areas of future research that could be explored with N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine, including its potential as a treatment for mood disorders, such as depression and anxiety. Additionally, researchers could investigate its effects on other neurotransmitter systems, such as the endocannabinoid system, which is involved in regulating pain, appetite, and mood. Finally, further studies could be conducted to determine the long-term effects of N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine use and its potential for abuse and addiction.
Synthesis Methods
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine can be synthesized using a variety of methods, including the reduction of 2,5-dimethoxyphenylacetonitrile with lithium aluminum hydride or sodium borohydride, or the reaction of 2,5-dimethoxyphenylacetonitrile with phenylacetylene in the presence of a palladium catalyst.
Scientific Research Applications
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine has been the subject of several scientific studies, particularly in the fields of pharmacology and neuroscience. Researchers have investigated its effects on serotonin receptors, which are involved in regulating mood, cognition, and behavior. N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine has been shown to bind to these receptors and activate them, leading to alterations in perception, mood, and thought processes.
properties
Product Name |
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine |
|---|---|
Molecular Formula |
C21H25N |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine |
InChI |
InChI=1S/C21H25N/c1-21(2,22(3)4)17-11-16-20(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20H,16H2,1-4H3 |
InChI Key |
ZZGNRQDFJUEJJV-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CCC(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Canonical SMILES |
CC(C)(C#CCC(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)
![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)

